molecular formula C12H15N3O4S B11534111 N-(1-ethylpropyl)-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide

N-(1-ethylpropyl)-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide

Cat. No.: B11534111
M. Wt: 297.33 g/mol
InChI Key: FNBZANSTWMJZTO-UHFFFAOYSA-N
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Description

3-[(1-ETHYLPROPYL)AMINO]-6-NITRO-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE is a chemical compound known for its applications in various fields, including agriculture and environmental science. It is a derivative of benzisothiazole and contains both nitro and amino functional groups, which contribute to its reactivity and utility.

Chemical Reactions Analysis

Types of Reactions

3-[(1-ETHYLPROPYL)AMINO]-6-NITRO-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as halides, under basic or acidic conditions depending on the desired product.

Major Products Formed

    Reduction: 3-[(1-ETHYLPROPYL)AMINO]-6-AMINO-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE.

    Substitution: Various substituted benzisothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(1-ETHYLPROPYL)AMINO]-6-NITRO-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its nitro and amino functional groups. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The amino group can participate in hydrogen bonding and other interactions with molecular targets. The exact molecular pathways and targets depend on the specific application, such as herbicidal activity involving inhibition of plant growth enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(1-ETHYLPROPYL)AMINO]-6-NITRO-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE is unique due to its benzisothiazole core, which imparts distinct chemical properties compared to other dinitroaniline herbicides. Its specific functional groups allow for targeted interactions in both chemical reactions and biological applications, making it a versatile compound in various fields .

Properties

Molecular Formula

C12H15N3O4S

Molecular Weight

297.33 g/mol

IUPAC Name

6-nitro-1,1-dioxo-N-pentan-3-yl-1,2-benzothiazol-3-imine

InChI

InChI=1S/C12H15N3O4S/c1-3-8(4-2)13-12-10-6-5-9(15(16)17)7-11(10)20(18,19)14-12/h5-8H,3-4H2,1-2H3,(H,13,14)

InChI Key

FNBZANSTWMJZTO-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)N=C1C2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)N1

Origin of Product

United States

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